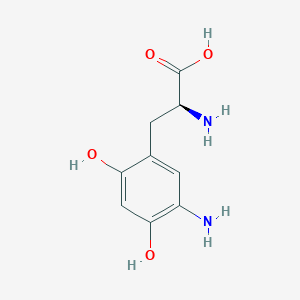
3-Amino-6-Hydroxy-Tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6-Hydroxy-Tyrosine is an organic compound belonging to the class of tyrosine and its derivatives. It is characterized by the presence of an amino group at the third position and a hydroxyl group at the sixth position on the tyrosine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-Hydroxy-Tyrosine typically involves the hydroxylation of tyrosine derivatives. One common method is the biocatalytic approach, where specific enzymes such as tyrosine hydroxylase are employed to introduce the hydroxyl group at the desired position . Chemical synthesis can also be achieved through multi-step reactions involving the protection and deprotection of functional groups, followed by selective hydroxylation and amination reactions .
Industrial Production Methods: Industrial production of this compound often relies on biotechnological processes. Microorganisms such as Escherichia coli are genetically engineered to express the necessary enzymes for the biosynthesis of this compound. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-Hydroxy-Tyrosine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and amines are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-6-Hydroxy-Tyrosine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-6-Hydroxy-Tyrosine involves its interaction with specific enzymes and receptors in biological systems. For example, it can act as a substrate for tyrosine hydroxylase, leading to the production of catecholamines such as dopamine and norepinephrine. These neurotransmitters play crucial roles in various physiological processes, including mood regulation, cognition, and motor control .
Comparison with Similar Compounds
Tyrosine: The parent compound, lacking the amino group at the third position and the hydroxyl group at the sixth position.
L-DOPA: A hydroxylated derivative of tyrosine, used in the treatment of Parkinson’s disease.
3-Hydroxy-Tyrosine: A derivative with a hydroxyl group at the third position instead of the sixth.
Uniqueness: 3-Amino-6-Hydroxy-Tyrosine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and its potential therapeutic applications make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
920013-11-2 |
|---|---|
Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5-amino-2,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H12N2O4/c10-5-1-4(2-6(11)9(14)15)7(12)3-8(5)13/h1,3,6,12-13H,2,10-11H2,(H,14,15)/t6-/m0/s1 |
InChI Key |
OIXIYIGKZVEKPI-LURJTMIESA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1N)O)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C(=CC(=C1N)O)O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Dihydroxy-1-methoxy-3-methyl-10-oxo-4,10-dihydro-1H,3H-pyrano[4,3-B]chromene-9-carboxylic acid](/img/structure/B10760461.png)

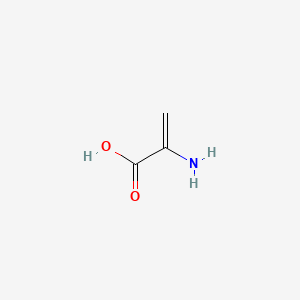
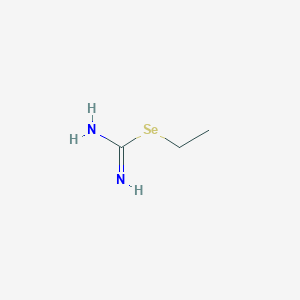
![2-Guanidino-4-methyl-pentanoic acid [2-(4-{5-[4-(4-acetylamino-benzyloxy)-2,3-dichloro-phenyl]-2-methyl-2H-pyrazol-3-YL}-piperidin-1-YL)-2-oxo-ethyl]-amide](/img/structure/B10760485.png)
![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-6-(cyclopentyloxy)benzenolate](/img/structure/B10760493.png)
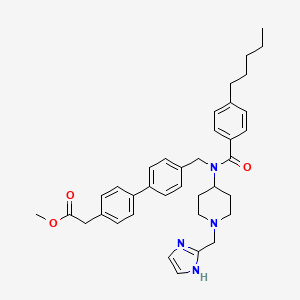
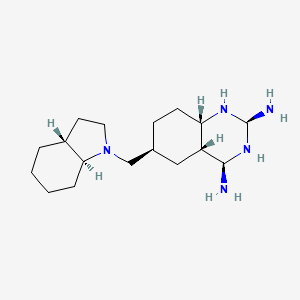
![[3-(1-Benzyl-3-carbamoylmethyl-2-methyl-1H-indol-5-yloxy)-propyl-]-phosphonic acid](/img/structure/B10760508.png)
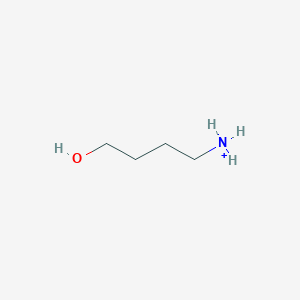
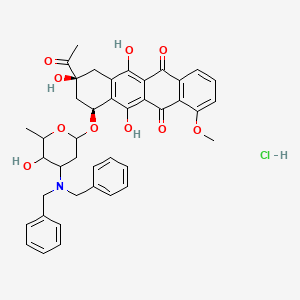
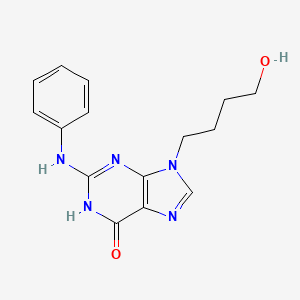
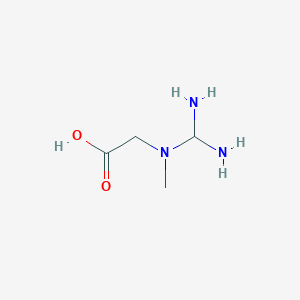
![2,4-Diamino-6-[N-(3',4',5'-trimethoxybenzyl)-N-methylamino]pyrido[2,3-D]pyrimidine](/img/structure/B10760535.png)
